molecular formula C15H25NO2 B8182685 1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine

1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine

Cat. No.: B8182685
M. Wt: 251.36 g/mol
InChI Key: KZDPBDQWNDFYOV-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine is an organic compound characterized by the presence of a tert-butyl group, a methoxyethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then subjected to further reactions to obtain the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine involves its interaction with molecular targets and pathways within a system. The tert-butyl group and methoxyethoxy group contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine include other tert-butyl-substituted phenyl derivatives and methoxyethoxy-substituted compounds. Examples include:

  • 1-(3-(tert-Butyl)phenyl)-N-methylmethanamine
  • 1-(2-(2-Methoxyethoxy)phenyl)-N-methylmethanamine

Uniqueness

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tert-butyl and methoxyethoxy groups enhances its stability, solubility, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-tert-butyl-2-(2-methoxyethoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-15(2,3)13-8-6-7-12(11-16-4)14(13)18-10-9-17-5/h6-8,16H,9-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDPBDQWNDFYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCCOC)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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